molecular formula C9H8ClNOS B590485 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole CAS No. 131105-83-4

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

Cat. No. B590485
CAS RN: 131105-83-4
M. Wt: 213.679
InChI Key: LEFZQVCYAYXINQ-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” belongs to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . The “2-(Chloromethyl)” part indicates the presence of a chloromethyl group (-CH2Cl) at the 2nd position of the benzothiazole ring. The “5-methoxy” part indicates the presence of a methoxy group (-OCH3) at the 5th position .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” would consist of a benzothiazole core with a chloromethyl group attached at the 2nd position and a methoxy group at the 5th position . The exact geometry and conformation would depend on the specific spatial arrangement of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is stored or used .

Future Directions

The future directions for research on “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on drug development processes such as in vivo testing, dose optimization, and clinical trials .

properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZQVCYAYXINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

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